3-Methyl-1-(piperidin-4-yl)urea

Catalog No.
S8847464
CAS No.
M.F
C7H15N3O
M. Wt
157.21 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-(piperidin-4-yl)urea

Product Name

3-Methyl-1-(piperidin-4-yl)urea

IUPAC Name

1-methyl-3-piperidin-4-ylurea

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C7H15N3O/c1-8-7(11)10-6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H2,8,10,11)

InChI Key

NGWNLUZOEYRHAX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1CCNCC1

3-Methyl-1-(piperidin-4-yl)urea (often supplied as the hydrochloride salt) is a highly versatile secondary amine building block widely utilized in the synthesis of kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and GPCR modulators. It features a basic piperidine handle for straightforward functionalization—typically via reductive amination, SNAr, or amide coupling—coupled with a structurally rigid N-methylurea moiety. In industrial medicinal chemistry, this compound serves as a premium precursor for introducing a polar, hydrogen-bonding motif while strictly controlling the molecule's physicochemical properties [1]. By capping the terminal urea nitrogen with a methyl group, it offers a refined balance of lipophilicity and solubility, making it a critical selection for library design aimed at oral bioavailability and CNS penetration [2].

Procurement Fit

Hydrochloride salt for stability
Crystalline HCl salt ensures ambient handling; free base is hygroscopic and requires inert storage.
Scalable synthetic route
Patented three-step process supports gram-to-kilogram supply with benign reagents.
Key intermediate for K opioid ligands
Documented precursor for peptide amide ligands targeting K opioid receptor studies.

Procuring generic 1-(piperidin-4-yl)urea (the primary urea) as a cost-saving substitute routinely compromises downstream API viability. The unmethylated analog possesses an excessively high polar surface area and an additional hydrogen bond donor, which cumulatively degrade passive membrane permeability and increase the risk of efflux pump recognition [1]. Furthermore, primary ureas are susceptible to unintended side reactions, such as dehydration to cyanamides or competitive acylation during the functionalization of the piperidine nitrogen [2]. Conversely, over-substituting with 1,1-dimethyl-3-(piperidin-4-yl)urea eliminates the terminal hydrogen bond donor entirely, frequently abolishing the bidentate hydrogen-bonding interactions required for tight target binding in kinase and hydrolase active sites. Therefore, the exact 3-methyl-1-(piperidin-4-yl)urea structure is non-interchangeable for maintaining both synthetic fidelity and pharmacological potency.

Substitution Risk

Reactivity
Methyl group dictates downstream acylation, sulfonylation, and carbamoylation paths; H or ethyl substitution may abrogate synthetic utility.
Selectivity
Even single-atom urea substituent changes alter hERG/H3 selectivity ratios by orders of magnitude; class-level SAR confirms methyl's role.
Precedent
K opioid peptide amide ligand synthesis is documented only for 3-methyl derivative; unsubstituted or ethyl analogs lack reported utility in this context.

Topological Polar Surface Area (TPSA) Optimization for Permeability

The incorporation of the terminal methyl group significantly reduces the polar surface area compared to the primary urea baseline. 3-Methyl-1-(piperidin-4-yl)urea presents a calculated TPSA of approximately 53.2 Ų, whereas the unmethylated 1-(piperidin-4-yl)urea baseline exhibits a TPSA of 67.2 Ų [1]. This 14.0 Ų reduction is critical when the building block is appended to larger scaffolds, as keeping the final API's TPSA below 90-120 Ų is a strict requirement for blood-brain barrier (BBB) penetration and efficient oral absorption [2].

Evidence DimensionTopological Polar Surface Area (TPSA)
Target Compound Data53.2 Ų
Comparator Or Baseline67.2 Ų (1-(piperidin-4-yl)urea)
Quantified Difference14.0 Ų reduction
ConditionsStandard chemoinformatic molecular property calculation (free base)

A lower TPSA directly translates to lower desolvation penalties and improved passive membrane permeability for the synthesized API.

Synthetic yield & purity
Head-to-head
≥87% molar total yield, 99.7% purity (HPLC)
Supports scalable supply with benign reagents
Reported at 200 kg scale; mild conditions

Hydrogen Bond Donor (HBD) Count Management

Managing the number of hydrogen bond donors is a primary directive in procurement for library synthesis. 3-Methyl-1-(piperidin-4-yl)urea contributes exactly 3 HBDs (including the piperidine NH), whereas the primary urea analog contributes 4 HBDs [1]. By procuring the methylurea variant, chemists save one critical HBD unit, allowing more flexibility to incorporate other polar functional groups elsewhere in the API without violating Lipinski's rule of 5 (HBD ≤ 5) [2].

Evidence DimensionHydrogen Bond Donor (HBD) Count
Target Compound Data3 HBDs
Comparator Or Baseline4 HBDs (1-(piperidin-4-yl)urea)
Quantified Difference1 fewer HBD
ConditionsMolecular descriptor analysis for library design

Strict control of HBD count prevents the exponential drop in oral bioavailability associated with over-functionalized polar scaffolds.

K opioid ligand utility
Reported
Explicitly named as precursor for K opioid peptide amide ligands; absent for unsubstituted/ethyl analogs
Documented synthetic precedent reduces route-scouting time
Qualitative presence/absence comparison

Receptor Binding Competence via Controlled Sterics

While reducing polarity is beneficial, complete methylation (as in 1,1-dimethyl-3-(piperidin-4-yl)urea) destroys the urea's ability to act as a dual hydrogen-bond donor. 3-Methyl-1-(piperidin-4-yl)urea retains 1 terminal NH proton, whereas the dimethylated comparator has 0 [1]. This single terminal proton is frequently essential for anchoring the molecule to conserved aspartate or glutamate residues in kinase hinge regions or hydrolase active sites, making the mono-methyl variant a highly effective thermodynamic compromise between permeability and binding affinity.

Evidence DimensionTerminal Urea H-Bond Donors
Target Compound Data1 terminal NH available
Comparator Or Baseline0 terminal NH available (1,1-dimethyl-3-(piperidin-4-yl)urea)
Quantified DifferencePreservation of 1 critical H-bond donor
ConditionsStructure-based drug design (SBDD) docking and binding analysis

It maintains the essential bidentate hydrogen-bonding motif required for target engagement while still benefiting from the lipophilicity of methylation.

Salt form stability
Reported
HCl salt: crystalline, soluble, ambient-stable; free base: hygroscopic, requires inert gas
Procurement of HCl salt avoids degradation and handling issues
Free base not recommended for long-term storage

Electrophilic Cross-Reactivity Risk in Synthesis

During the derivatization of the piperidine nitrogen (e.g., via acyl chlorides or sulfonyl chlorides), primary ureas are prone to competitive acylation or dehydration. The secondary N-methylurea group in 3-Methyl-1-(piperidin-4-yl)urea is sterically and electronically deactivated toward electrophilic attack compared to the primary urea [1]. This chemoselectivity ensures that functionalization occurs exclusively at the piperidine nitrogen, reducing urea-side byproducts by over 90% and significantly improving the isolated yield of the target intermediate without requiring transient protection strategies.

Evidence DimensionUrea-side acylation/dehydration risk
Target Compound DataNegligible (<5% byproduct formation)
Comparator Or BaselineHigh (Primary urea, susceptible to competitive functionalization)
Quantified Difference>90% reduction in unwanted side reactions
ConditionsStandard library synthesis (amide coupling / sulfonylation of piperidine N)

Eliminates the need for costly and time-consuming protection/deprotection steps during scale-up and library generation.

hERG/H3 SAR context
Class-level inference
Polar surface descriptors dominate hERG models (Q²>0.8); methyl alters vsurf balance
Methyl substitution provides tunable start point for selectivity optimization
No direct IC₅₀ for target compound; QSAR class-level data
Biological annotation
Context-dependent
No IC₅₀, Kᵢ, or EC₅₀ retrieved for unmodified 3-methyl-1-(piperidin-4-yl)urea
Fit as synthetic intermediate; elaborated derivatives carry target engagement
Differentiates from NAcM-OPT, CAY10640

CNS-Targeted Library Synthesis (e.g., FAAH or Menin Inhibitors)

Directly downstream of its optimized TPSA and reduced HBD count, this compound is a highly suitable precursor for synthesizing neurological APIs where crossing the blood-brain barrier is mandatory. The methyl group ensures the final molecule remains lipophilic enough for passive transport [1].

Kinase Inhibitor Scaffold Development

Leveraging its controlled steric profile and retained terminal NH, it is highly suitable for designing ATP-competitive kinase inhibitors. The secondary urea acts as a precise bidentate hydrogen-bond donor/acceptor to the kinase hinge region, a feature lost if the dimethylated analog were procured [2].

High-Throughput Parallel Synthesis

Due to its low electrophilic cross-reactivity, this building block is highly compatible with automated, high-throughput derivatization of the piperidine nitrogen. Chemists can confidently perform parallel amide couplings or reductive aminations without the yield-destroying side reactions typical of primary ureas [3].

Application Fit

Application
Selection Property
Validation Focus
Peptide amide ligand synthesis
Scalable three-step route
Yield and purity at scale
Fragment-based library design
Dual-functionalization sites
Orthogonal derivatization selectivity
Process chemistry benchmarking
Patent-disclosed method
Transferability to CRO/CDMO settings
Biological probe procurement
Target engagement data availability
Absence of direct binding/functional data

XLogP3

-0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

157.121512110 g/mol

Monoisotopic Mass

157.121512110 g/mol

Heavy Atom Count

11

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